molecular formula C10H20OSi B1277984 (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane CAS No. 78592-82-2

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

Cat. No.: B1277984
CAS No.: 78592-82-2
M. Wt: 184.35 g/mol
InChI Key: NUZBJLXXTAOBPH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is an organosilicon compound . It is often used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to facilitate the formation of desired products.

Mode of Action

The compound acts as a precursor of crosslinking agent, initiator, or catalyst in various reactions . It interacts with its targets by forming bonds and breaking existing bonds, leading to the formation of new compounds. The exact mode of action depends on the specific reaction conditions and the reactants involved.

Biochemical Pathways

The compound is widely used in material science, drug synthesis, and organic synthesis . It has important applications in the synthesis of polymers, siloxanes, and ligands . The affected pathways are those involved in the synthesis of these materials. The downstream effects include the formation of new compounds with desired properties.

Pharmacokinetics

It is known to be a colorless liquid with low vapor pressure and volatility . It is stable at room temperature and soluble in numerous non-polar solvents, such as ethers and hydrocarbon solvents .

Result of Action

The result of the compound’s action is the formation of new compounds with desired properties. For example, it can be used to synthesize polymers, siloxanes, and ligands . The molecular and cellular effects of the compound’s action depend on the specific compounds that are synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that the presence of water can affect its reactivity. Moreover, the compound’s volatility and stability can be influenced by temperature . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific environmental conditions under which the reactions are carried out.

Biochemical Analysis

Biochemical Properties

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane plays a significant role in biochemical reactions, particularly in organic synthesis. It is used as a precursor of crosslinking agents, initiators, or catalysts. This compound interacts with various enzymes and proteins, facilitating the synthesis of polymers, siloxanes, and ligands. The nature of these interactions often involves the formation of stable intermediates that can further react to form desired products .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable intermediates allows it to participate in various biochemical reactions, influencing the overall metabolic flux within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but reacts slowly with moisture or water. Over extended periods, it may degrade, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that its stability and degradation profile can significantly influence its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a catalyst or initiator without causing significant adverse effects. At higher doses, it can exhibit toxic or adverse effects, including irritation to the eyes, respiratory system, and skin. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular function. The compound’s role as a precursor in the synthesis of polymers and siloxanes highlights its importance in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function. The compound’s solubility in non-polar solvents facilitates its distribution within cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .

Preparation Methods

Chemical Reactions Analysis

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane has a wide range of scientific research applications:

Properties

IUPAC Name

tert-butyl-but-3-ynoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZBJLXXTAOBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401750
Record name tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78592-82-2
Record name tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 21 g of 3-butyn-1-ol and 27 g of imidazole in 100 ml of dimethyl formamide was treated with 45 g of t-butyldimethylsilyl chloride in several portions over a one hour period. After stirring under nitrogen for 18 hours the reaction mixture was diluted with 500 ml of ice water. The resulting aqueous solution was extracted with 300 ml of ether and the ethereal solution washed with water and then brine. The ethereal solution was dried over potassium carbonate. Evaporation of the ether and distillation of the residue gave 47.6 g of 3-butyn-1-ol t-butyldimethylsilyl ether, bp 80°-83° C./25 mm.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred, 0° C. solution of homopropargyl alcohol (10 g, 0.14 mol) and tert-butyldimethylsilyl chloride (21.5 g, 0.14 mol) in dichloromethane (50 mL) was treated with triethylamine (22.8 mL, 0.168 mol). The mixture was then stirred overnight at room temperature. The mixture was washed with water and the organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by chromatography (95:5 hexane/ethyl acetate) to provide the title compound. 1H NMR (300 MHz, CDCl3): δ 0.08 (s, 6H), 0.90 (s, 9H), 1.96 (t, J=3 Hz, 1H), 2.41 (dt, J=6 Hz, J=3 Hz, 2H), 3.75 (d, J=6 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-hydroxybut-3-yne (2.0 g, 0.028 mol) and imidazole (2.9 g, 0.043 mol) in DMF (5 ml) was treated with t-butyldimethylsilyl chloride (6.4 g, 0.043 mol). After 24 hr. at RT, the reaction was diluted with water and extracted with diethyl ether. The organic extracts were washed with water, dried, evaporated, and the volatile organics were removed by vacuum to afford the title compound as an oil (4.6 g, 89%). 1H NMR (400 MHz, CDCl3): δ 3.67 (t, J=7.1 Hz, 2H), 2.32 (m, 2H), 1.88 (s, 1H), 0.82 (s, 9H), 0.00 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods IV

Procedure details

To a solution of 3-butyne-1-ol (5.0 g; 71.3 mmol) in ca. 75 ml of methylene chloride was added tert-butydimethylsilyl chloride (10.8 g; 71.6 mmol) and 7 ml of pyridine. The mixture was allowed to stir overnight at room temperature, diluted with methylene chloride, washed with water, 1M HCl, brine and dried (Na2SO4). Concentration in vacuo afforded the title compound as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 3-butyne-1-ol (21.0 g, 0.3 mol) in 100 mL of DMF was added imidazole (41.3 g, 0.6 mol), followed by a solution of t-butyldimethylsilyl chloride (48.0 g, 0.32 mol) in 25 mL of DMF. After stirring at room temperature under Ar for 18 h, the reaction mixture was poured into 10% aqueous NaHCO3 (150 mL) and extracted with hexane (3×250 mL). The organic phase was washed (brine), dried (Na2SO4) and evaporated to give 1-(t-butyl dimethylsiloxy)-3-butyne (49.0 g, 89%) as a colourless oil: IR (neat) 3320, 2125 (w) , 1260, 1110, 840 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ3.74 (t, J=7.2 Hz, 2H), 2.40 (dt, J=7.1, 2.6 Hz, 2H), 1.96 (t, J=2.6 Hz, 1H), 0.90 (s, 9 H), 0.07 (s, 6H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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